molecular formula C10H22N4O2 B147458 Sebacic dihydrazide CAS No. 925-83-7

Sebacic dihydrazide

Cat. No.: B147458
CAS No.: 925-83-7
M. Wt: 230.31 g/mol
InChI Key: ZWLIYXJBOIDXLL-UHFFFAOYSA-N
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Description

Sebacic dihydrazide, also known as this compound, is a useful research compound. Its molecular formula is C10H22N4O2 and its molecular weight is 230.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Properties

IUPAC Name

decanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLIYXJBOIDXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)NN)CCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883606
Record name Decanedioic acid, 1,10-dihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-83-7
Record name Decanedioic acid 1,10-dihydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanedioic acid, 1,10-dihydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sebacic dihydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23709
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Record name Decanedioic acid, 1,10-dihydrazide
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Record name Decanedioic acid, 1,10-dihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sebacohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.934
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical applications of sebacic dihydrazide in material science?

A1: this compound is a versatile building block in polymer chemistry. It's primarily used as a curing agent for epoxy resins [], enhancing their thermal stability and mechanical properties, making them suitable for applications like binders in propellant formulations [] and conductive coatings []. It's also used in the synthesis of polyhydrazones [], a class of polymers with potential applications in various fields. Additionally, it acts as a chlorine fastness improver in textile applications, specifically for chinlon and spandex swimming suit dyed fabrics [].

Q2: How does the structure of this compound influence its reactivity?

A2: this compound possesses two reactive hydrazide (-CONHNH2) groups at each end of its aliphatic chain. These groups readily react with aldehydes or ketones to form hydrazones [, ]. The reactivity of the hydrazide protons is influenced by the nature of the substituent group and the length of the methylene spacer groups []. For example, N-epoxidation of bis-dicarbonylhydrazones derived from this compound results in viscous resins suitable for specific applications [].

Q3: What is the role of this compound in enhancing the burn rate of solid propellants?

A3: When incorporated into solid propellants, this compound-derived epoxy resins contribute to an increased burn rate []. This enhancement is attributed to two main factors: the exothermic nature of the binder's decomposition and the reactivity of N-N bonds with perchloric acid generated during the combustion of ammonium perchlorate (AP), a common oxidizer in solid propellants [].

Q4: What are the key spectroscopic features that aid in the characterization of this compound and its derivatives?

A4: this compound and its derivatives can be characterized using various spectroscopic techniques:

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns, providing insights into the compound's structure. For diacyl derivatives of this compound, characteristic fragmentation patterns involving α-cleavage of the carbonyl group and rearrangements are observed [].

Q5: Are there any studies on the thermal stability of this compound-based polymers?

A5: Yes, thermogravimetric analysis (TGA) has been employed to investigate the thermal stability of polyhydrazones synthesized from this compound []. These studies showed that these polymers generally exhibit a 10% weight loss at temperatures between 250-350 °C, indicating reasonable thermal stability [].

Q6: Can this compound be used to synthesize macrocycles?

A6: Yes, this compound is a valuable building block for macrocycle synthesis []. Its two terminal hydrazide groups can participate in [1+1] condensation reactions with appropriate diketones, leading to the formation of macrocyclic structures []. For instance, reacting this compound with a linear dihydrazide derived from 7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarbonic acid yields a macrocycle with a 7-oxabicyclo[2.2.1]heptane fragment [].

Q7: How is the purity of synthesized this compound-based macrocycles assessed?

A7: High-performance liquid chromatography (HPLC) is commonly used to determine the purity of synthesized macrocycles derived from this compound []. This technique separates different components in a mixture based on their interactions with a stationary phase and a mobile phase, allowing for the quantification of the desired macrocycle.

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